N-[4-(butan-2-ylsulfamoyl)phenyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-{4-[(BUTAN-2-YL)SULFAMOYL]PHENYL}-1-(4-METHYLPHENYL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique structure that includes a sulfonamide group, a pyrrolidine ring, and a carboxamide group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(BUTAN-2-YL)SULFAMOYL]PHENYL}-1-(4-METHYLPHENYL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the sulfonamide group: This is achieved by reacting 4-aminobenzenesulfonamide with butan-2-yl chloride under basic conditions.
Construction of the pyrrolidine ring: This involves a cyclization reaction using appropriate reagents and catalysts.
Introduction of the carboxamide group: This step is carried out by reacting the intermediate with 4-methylphenyl isocyanate.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(BUTAN-2-YL)SULFAMOYL]PHENYL}-1-(4-METHYLPHENYL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-{4-[(BUTAN-2-YL)SULFAMOYL]PHENYL}-1-(4-METHYLPHENYL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Pharmaceuticals: It can be used as a lead compound for the development of new therapeutic agents.
Materials Science: The compound’s properties can be exploited in the design of novel materials with specific functionalities.
Mechanism of Action
The mechanism of action of N-{4-[(BUTAN-2-YL)SULFAMOYL]PHENYL}-1-(4-METHYLPHENYL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the aromatic rings can engage in π-π interactions. These interactions can inhibit the activity of the target enzyme or receptor, leading to the desired therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(BUTAN-2-YL)SULFAMOYL]PHENYL}-1-(4-METHYLPHENYL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE
- N-{4-[(BUTAN-2-YL)SULFAMOYL]PHENYL}-1-(4-METHYLPHENYL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE
Uniqueness
Compared to similar compounds, N-{4-[(BUTAN-2-YL)SULFAMOYL]PHENYL}-1-(4-METHYLPHENYL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C22H27N3O4S |
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Molecular Weight |
429.5 g/mol |
IUPAC Name |
N-[4-(butan-2-ylsulfamoyl)phenyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C22H27N3O4S/c1-4-16(3)24-30(28,29)20-11-7-18(8-12-20)23-22(27)17-13-21(26)25(14-17)19-9-5-15(2)6-10-19/h5-12,16-17,24H,4,13-14H2,1-3H3,(H,23,27) |
InChI Key |
RCKQOERDRFZSOS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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